Rel-squamocin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Rel-squamocin is a natural product found in Annona squamosa and Asimina triloba with data available.

Aplicaciones Científicas De Investigación

Antitumor Activity

Rel-squamocin exhibits potent antitumor properties, making it a candidate for cancer treatment. Its mechanism involves the inhibition of specific mitochondrial enzymes, leading to reduced ATP production and subsequent tumor cell death. Research indicates that this compound has an IC50 value in the nanomolar range, significantly outperforming conventional chemotherapeutics like doxorubicin and paclitaxel .

Case Study: Multifunctional Nanoparticles

A recent study demonstrated the efficacy of multifunctional nanoparticles co-loaded with this compound and other agents (R848 and IR780) in treating breast cancer. These nanoparticles achieved tumor inhibition rates of up to 97.28% and significantly improved survival rates in animal models . The combination therapy not only enhanced the antitumor effect but also reduced metastasis, indicating a multifaceted approach to cancer treatment.

Epigenetic Modulation

This compound has been shown to influence epigenetic mechanisms by modulating histone phosphorylation. Specifically, it reduces the phosphorylation levels of histone H3 at Ser10 and Ser28, which are critical for chromatin organization and gene expression regulation . This property suggests potential applications in therapies targeting epigenetic alterations in cancer cells.

Research Findings:

- In vitro studies revealed that this compound treatment led to decreased expression of aurora B and MSK1, proteins involved in cell cycle regulation and carcinogenesis .

- The modulation of these proteins indicates that this compound may help revert aberrant epigenetic states in cancer cells.

Cardiovascular Applications

Emerging research suggests that this compound may have cardiovascular benefits. It has been observed to activate potassium currents in smooth muscle cells, which could contribute to vasodilation and improved blood flow . This application is particularly relevant for conditions like hypertension.

Formulation Development

The low solubility of this compound presents challenges for its therapeutic use. Recent studies have focused on developing solid dispersions and nanoparticles to enhance its bioavailability. For instance, a study validated a high-performance liquid chromatography (HPLC) method for quantifying this compound in biological samples, ensuring precise dosing in formulations .

Propiedades

Fórmula molecular |

C37H66O7 |

|---|---|

Peso molecular |

622.9 g/mol |

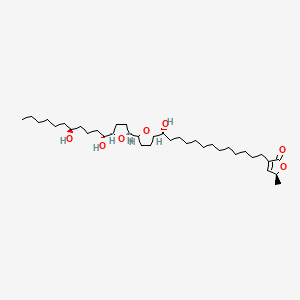

Nombre IUPAC |

(2S)-4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1R,5S)-1,5-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C37H66O7/c1-3-4-5-15-19-30(38)20-17-22-32(40)34-24-26-36(44-34)35-25-23-33(43-35)31(39)21-16-13-11-9-7-6-8-10-12-14-18-29-27-28(2)42-37(29)41/h27-28,30-36,38-40H,3-26H2,1-2H3/t28-,30-,31+,32+,33+,34+,35+,36+/m0/s1 |

Clave InChI |

DAEFUOXKPZLQMM-WGCJABNLSA-N |

SMILES isomérico |

CCCCCC[C@@H](CCC[C@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCCCCC3=C[C@@H](OC3=O)C)O)O)O |

SMILES canónico |

CCCCCCC(CCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)O |

Sinónimos |

asiminacin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.